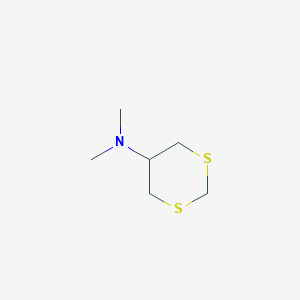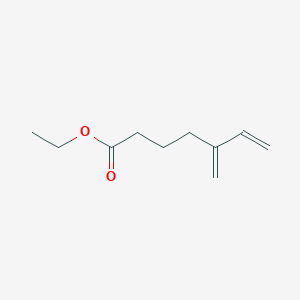
Ethyl 5-methylidenehept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methylidenehept-6-enoate is an ester compound characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is further bonded to an ethyl group. Esters like this compound are known for their pleasant odors and are often found in natural fragrances and flavors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylidenehept-6-enoate typically involves the esterification of 5-methylidenehept-6-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions: Ethyl 5-methylidenehept-6-enoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 5-methylidenehept-6-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
科学的研究の応用
Ethyl 5-methylidenehept-6-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 5-methylidenehept-6-enoate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Ethyl acetate: Commonly used as a solvent and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness: Ethyl 5-methylidenehept-6-enoate stands out due to its unique structure, which includes a double bond adjacent to the ester group. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in simpler esters like ethyl acetate or methyl butyrate .
特性
CAS番号 |
38049-11-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
ethyl 5-methylidenehept-6-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(3)7-6-8-10(11)12-5-2/h4H,1,3,5-8H2,2H3 |
InChIキー |
ZRXCILLICJZIOE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


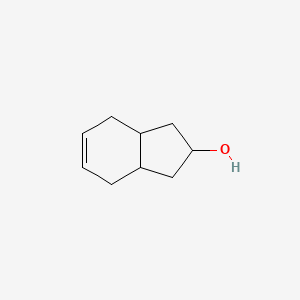
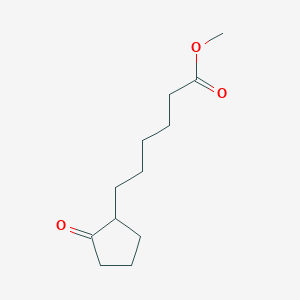


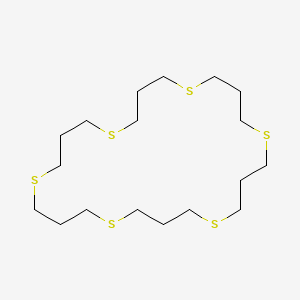
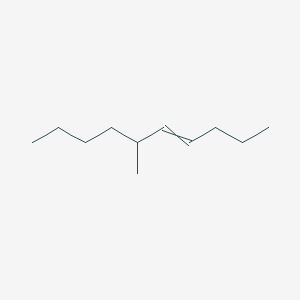

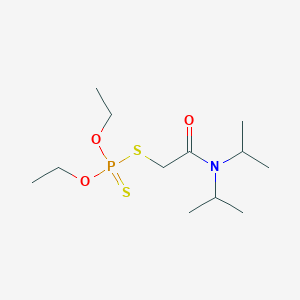
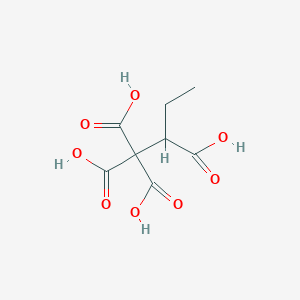
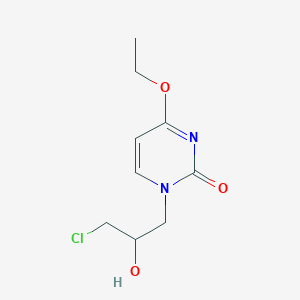
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
